N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(2Z)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a pyrrolidine-3-carboxamide moiety. The methoxymethyl group at the 5-position of the thiadiazole ring and the branched 3-methylbutyl substituent on the pyrrolidine nitrogen are critical structural elements influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C14H22N4O3S |
|---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O3S/c1-9(2)4-5-18-7-10(6-12(18)19)13(20)15-14-17-16-11(22-14)8-21-3/h9-10H,4-8H2,1-3H3,(H,15,17,20) |
InChI Key |
QYGZWPDHZYUFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrolidine ring is then introduced through a series of reactions, including amide bond formation and functional group modifications. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Heterocyclic Systems
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole/Oxadiazoline: The target compound’s 1,3,4-thiadiazole core differs from oxadiazole/oxadiazoline derivatives (e.g., and ) by replacing oxygen with sulfur. Sulfur-containing heterocycles also exhibit distinct metabolic stability compared to oxygen analogs, which may influence pharmacokinetics.
Substituent Effects :
The methoxymethyl group at the 5-position of the thiadiazole ring contrasts with bulkier substituents (e.g., benzotriazole-methyl in or phenyl triazole in ). Methoxymethyl may improve aqueous solubility relative to aryl groups, while the 3-methylbutyl chain on the pyrrolidine nitrogen enhances lipophilicity, favoring membrane permeability .
Physicochemical and Pharmacological Properties (Hypothetical Analysis)
Table 1: Comparative Properties of Selected Heterocyclic Compounds
*Cytotoxicity data inferred from analogous compounds tested via MTT assays ( methodology).
Key Observations
- Lipophilicity : The 3-methylbutyl chain in the target compound reduces logP compared to benzotriazole-methyl derivatives, balancing lipophilicity and solubility.
- Metabolic Stability : Thiadiazoles generally resist oxidative degradation better than oxadiazoles, which may prolong half-life .
Research Findings and Implications
While direct pharmacological data for the target compound are absent, structural analogs highlight the importance of heterocyclic core selection and substituent engineering. For instance:
- Antimicrobial Potential: Oxadiazoline derivatives in and show moderate activity against bacterial strains, suggesting the thiadiazole variant may exhibit broader-spectrum effects due to increased membrane interaction .
- Enzyme Inhibition: Thiadiazoles are known inhibitors of carbonic anhydrase and histone deacetylases; the methoxymethyl group could modulate selectivity for these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
